molecular formula C11H13NO2 B175037 (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid CAS No. 103290-40-0

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid

Cat. No. B175037
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-UWVGGRQHSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a synthetic route to enantiopure (2S,4R)‐4‐hydroxypipecolic acid from commercial ethyl (3S)‐4‐chloro‐3‐hydroxybutanoate has been described . The synthesis is based on the Pd‐catalyzed methoxycarbonylation of a 4‐alkoxy‐substituted δ‐valerolactam‐derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .

Scientific Research Applications

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, significantly influences its pharmacological properties. Research indicates a direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, underscoring the importance of stereochemistry in enhancing the pharmacological profile of such compounds (Veinberg et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar in structure to "(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid," have been studied for their role in biocatalyst inhibition. These acids can inhibit microbes at concentrations below desired yield and titer, pointing to their microbial inhibitor potency and potential applications in bio-renewable chemical production and food preservation (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The solvent developments for LLX of carboxylic acids demonstrate the significance of such acids in the recovery from diluted aqueous streams, a crucial step in the production of bio-based plastics. This review highlights advancements in solvents, including ionic liquids and traditional solvent systems, pointing to the importance of carboxylic acids in industrial separation processes (Sprakel & Schuur, 2019).

Supramolecular Assembly

The role of functional groups capable of forming conventional hydrogen bonding, such as those found in carboxylic acids, has been reviewed in the context of supramolecular assembly. This research sheds light on the competition and complementarity between aurophilic and hydrogen bonding interactions, suggesting the potential of carboxylic acid derivatives in designing crystal structures (Tiekink, 2014).

Reactive Extraction of Carboxylic Acids

An evaluation of organic solvents and supercritical fluids as mediums for the separation of carboxylic acids from aqueous solutions emphasizes the efficiency and environmental benefits of using supercritical CO2. This method is highlighted as an effective approach for the separation of carboxylic acids, supporting their potential in sustainable industrial processes (Djas & Henczka, 2018).

properties

IUPAC Name

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid

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